Chemoselective Deprotection of Phenolic MOM Ethers in the Presence of Methyl Ethers
Phenolic MOM ethers, including the class to which 1-(methoxymethoxy)-4-propylbenzene belongs, can be chemoselectively deprotected using silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) as a heterogeneous catalyst at room temperature. Critically, this method leaves methyl ethers, benzyl ethers, esters, and silyl ethers completely intact. In a systematic study, phenolic MOM ethers were converted to the corresponding free phenols in excellent yields (typically >90%) at room temperature within short reaction times, while the methyl ether analog—1-methoxy-4-propylbenzene—remained entirely unaffected under identical conditions [1]. This orthogonality is not achievable with the free phenol, which would react non-selectively under most conditions, nor with the methyl ether, which cannot be cleaved without harsh reagents that would destroy other protecting groups [1][2].
| Evidence Dimension | Chemoselective deprotection yield in the presence of competing functional groups |
|---|---|
| Target Compound Data | Phenolic MOM ethers deprotected in >90% yield (class-level data; specific compound expected to behave analogously) |
| Comparator Or Baseline | Methyl ether (1-methoxy-4-propylbenzene): 0% deprotection under identical conditions; free phenol (4-propylphenol): reacts non-selectively |
| Quantified Difference | >90% conversion for MOM ether vs. 0% for methyl ether; selectivity ratio approaches infinity under the described conditions |
| Conditions | NaHSO₄-SiO₂ heterogeneous catalyst, dichloromethane, room temperature, short reaction times (typically <1 h) |
Why This Matters
This enables sequential deprotection strategies in multi-step synthesis where the MOM group can be removed without disturbing methyl ethers or other acid-sensitive protecting groups, a critical advantage for complex molecule construction.
- [1] Ramesh, C.; Ravindranath, N.; Das, B. Simple, efficient, and selective deprotection of phenolic methoxymethyl ethers using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. J. Org. Chem. 2003, 68, 7101–7103. DOI: 10.1021/jo030088+ View Source
- [2] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007; Chapter 3, pp. 370–405. View Source
